2-methoxy-N-phenylaniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-N-phenylaniline can be synthesized through several methods. One common approach involves the reaction of aniline with methoxybenzene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is conducted under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar catalysts and conditions. The process is optimized for yield and purity, often involving multiple steps to refine the product and remove impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or phenyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Methoxy-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic effects, including its role as a precursor in drug synthesis, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-methoxy-N-phenylaniline exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological responses. The exact pathways depend on the context of its use, whether in chemical reactions or biological studies .
Comparison with Similar Compounds
2-Methoxy-5-phenylaniline: Another derivative with similar structural features but different functional groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with additional methyl groups, leading to different chemical properties
Uniqueness: 2-Methoxy-N-phenylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs. Its methoxy group and phenyl substitution make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-methoxy-N-phenylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h2-10,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENVDHCIJJBBGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448039 | |
Record name | 2-methoxyphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207-92-7 | |
Record name | 2-methoxyphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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